4-(3-Bromophenyl)-3,3-dimethylpyrrolidine
Overview
Description
4-(3-Bromophenyl)-3,3-dimethylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 3-bromophenyl group and two methyl groups at the 3-position
Biochemical Analysis
Biochemical Properties
4-(3-Bromophenyl)-3,3-dimethylpyrrolidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . The interaction between this compound and AchE results in the inhibition of the enzyme’s activity, which can lead to alterations in nerve impulse transmission. Additionally, this compound has been observed to affect the levels of malondialdehyde (MDA), a biomarker for oxidative stress .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the activity of acetylcholinesterase in the brain, leading to changes in behavioral parameters and swimming potential in fish models . Furthermore, this compound has been linked to oxidative stress, which can negatively impact cellular components such as DNA, proteins, and lipids .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s interaction with acetylcholinesterase results in enzyme inhibition, which affects the hydrolysis of acetylcholine . This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, thereby altering neurotransmission. Additionally, this compound has been shown to induce oxidative stress by increasing the levels of reactive oxygen species (ROS), which can further impact cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability can be influenced by various factors such as temperature, pH, and exposure to light. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase activity and increased oxidative stress, which may result in long-term cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. For example, high doses of this compound have been associated with increased oxidative stress and neurotoxicity in fish models . It is crucial to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biochemical effects. Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-3,3-dimethylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and 3,3-dimethylpyrrolidine.
Formation of Intermediate: The initial step involves the condensation of 3-bromobenzaldehyde with 3,3-dimethylpyrrolidine under basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-3,3-dimethylpyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts with boronic acids or organostannanes in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aniline derivative, while coupling with a boronic acid would produce a biaryl compound.
Scientific Research Applications
4-(3-Bromophenyl)-3,3-dimethylpyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of pyrrolidine derivatives with various biological targets.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-3,3-dimethylpyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the pyrrolidine ring provides structural rigidity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-3,3-dimethylpyrrolidine: Similar structure but with the bromine atom at the 4-position.
4-(3-Chlorophenyl)-3,3-dimethylpyrrolidine: Chlorine atom instead of bromine.
4-(3-Methylphenyl)-3,3-dimethylpyrrolidine: Methyl group instead of bromine.
Uniqueness
4-(3-Bromophenyl)-3,3-dimethylpyrrolidine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it valuable for certain applications where such interactions are beneficial.
Properties
IUPAC Name |
4-(3-bromophenyl)-3,3-dimethylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-12(2)8-14-7-11(12)9-4-3-5-10(13)6-9/h3-6,11,14H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMJESQAWIGWND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC(=CC=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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